molecular formula C18H10Cl2N2O3 B15000014 N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B15000014
M. Wt: 373.2 g/mol
InChI Key: LMTHGEKRDKEPEM-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a phenyl ring, which is further substituted with chloro and furan-2-carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole core. This is followed by further functionalization to introduce the chloro and furan-2-carboxamide groups. Common reagents used in these reactions include boron trifluoride etherate (BF3·Et2O) and 1,4-dioxane as a solvent under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions. Catalysts such as nanocatalysts and metal catalysts are often employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol or other nucleophiles under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its anticancer effects. Additionally, it can interact with cell membrane components, leading to increased membrane permeability and subsequent cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
  • N-(1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
  • N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

Uniqueness

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and furan-2-carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H10Cl2N2O3

Molecular Weight

373.2 g/mol

IUPAC Name

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H10Cl2N2O3/c19-11-4-6-15-14(9-11)22-18(25-15)10-3-5-12(20)13(8-10)21-17(23)16-2-1-7-24-16/h1-9H,(H,21,23)

InChI Key

LMTHGEKRDKEPEM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Origin of Product

United States

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